

# LP99: A Selective BRD7/9 Bromodomain Inhibitor - A Technical Guide

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## Compound of Interest

Compound Name: LP99

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## Abstract

**LP99** is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, members of the human SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes. As the first-in-class selective inhibitor for this pair of bromodomains, **LP99** has become an invaluable tool for elucidating the biological roles of BRD7 and BRD9 in gene regulation, cancer biology, and inflammation. This technical guide provides an in-depth overview of **LP99**, including its biochemical and cellular activities, selectivity profile, and the experimental methodologies used for its characterization. The information is presented to support further research and drug development efforts targeting BRD7 and BRD9.

## Introduction to BRD7, BRD9, and the SWI/SNF Complex

BRD7 and BRD9 are bromodomain-containing proteins that are integral components of distinct SWI/SNF chromatin remodeling complexes.<sup>[1]</sup> These large, multi-subunit protein complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression.<sup>[1]</sup> The bromodomain is a conserved structural motif that recognizes and binds to acetylated lysine residues on histone tails, effectively "reading" the epigenetic code.<sup>[2]</sup>

- BRD9 is a component of the non-canonical BAF (ncBAF or GBAF) complex.[\[1\]](#)
- BRD7 is a subunit of the polybromo-associated BAF (PBAF) complex.[\[1\]](#)

Dysregulation of SWI/SNF complex function is implicated in a variety of human cancers, making its components, including BRD7 and BRD9, attractive therapeutic targets.[\[3\]](#) **LP99** was developed as the first selective small molecule inhibitor of the BRD7 and BRD9 bromodomains, enabling the specific investigation of their functions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## LP99: Discovery and Mechanism of Action

**LP99**, a quinolone-fused lactam, was identified through a fragment-based drug discovery approach.[\[4\]](#)[\[7\]](#) The development of **LP99** from an initial fragment hit was guided by structure-based design and biophysical characterization.[\[4\]](#)

The mechanism of action of **LP99** involves its competitive binding to the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains. This binding event displaces BRD7 and BRD9 from their natural binding sites on acetylated histones within the chromatin, thereby inhibiting their function in chromatin remodeling and gene regulation.[\[4\]](#)[\[5\]](#) It has been demonstrated that **LP99** can disrupt the association of BRD7 and BRD9 with chromatin in living cells.[\[2\]](#)[\[5\]](#)

## Quantitative Data for LP99

The following tables summarize the key quantitative data for **LP99**, providing a clear overview of its potency, cellular activity, and selectivity.

**Table 1: In Vitro Binding Affinity of LP99**

Target	Assay	Kd (nM)	Reference
BRD9	Isothermal Titration Calorimetry (ITC)	99	<a href="#">[8]</a>
BRD7	Isothermal Titration Calorimetry (ITC)	909	<a href="#">[9]</a>

**Table 2: Cellular Activity of LP99**

Assay	Cell Line	Parameter	Value (μM)	Reference
Fluorescence Recovery After Photobleaching (FRAP)	U2OS	Concentration for chromatin displacement	0.8	[2][10]
Bioluminescence Resonance Energy Transfer (BRET)	HEK293	IC50 (vs. H3.3)	Low micromolar	[2]
Bioluminescence Resonance Energy Transfer (BRET)	HEK293	IC50 (vs. H4)	Low micromolar	[2]

**Table 3: Selectivity Profile of LP99**

Assay	Bromodomain Panel	Concentration	Results	Reference
Differential Scanning Fluorimetry (DSF)	48 human bromodomains	10 μM	Significant thermal stabilization observed only for BRD7 and BRD9.	[2][9]

## Experimental Protocols

Detailed, step-by-step experimental protocols are crucial for the replication and extension of scientific findings. While the precise, detailed protocols from the supplementary information of the primary publication (Clark et al., Angew. Chem. Int. Ed. 2015, 54, 6217-6221) were not accessible through the conducted searches, this section outlines the principles and general methodologies for the key experiments used to characterize **LP99**.

## Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (**LP99**) to a macromolecule (BRD7 or BRD9 bromodomain). This allows for the direct determination of the binding affinity ( $K_d$ ), stoichiometry ( $n$ ), enthalpy ( $\Delta H$ ), and entropy ( $\Delta S$ ) of the interaction.

#### General Protocol:

- **Sample Preparation:** Purified, recombinant BRD7 or BRD9 bromodomain protein is dialyzed into a suitable buffer. **LP99** is dissolved in the same buffer. The concentrations of both the protein and the ligand are precisely determined.
- **ITC Experiment:** The protein solution is loaded into the sample cell of the ITC instrument, and the **LP99** solution is loaded into the injection syringe.
- **Titration:** A series of small injections of the **LP99** solution are made into the protein solution while the heat changes are monitored.
- **Data Analysis:** The resulting heat changes per injection are integrated and plotted against the molar ratio of ligand to protein. The data are then fitted to a binding model to determine the thermodynamic parameters, including the  $K_d$ .

## Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature ( $T_m$ ). This method is often used to screen for ligand binding and to assess selectivity.

#### General Protocol:

- **Reaction Setup:** A solution containing the purified bromodomain protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and either **LP99** or a vehicle control is prepared in a multiwell plate.
- **Thermal Denaturation:** The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

- **Fluorescence Monitoring:** The fluorescence of the dye is monitored as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
- **Data Analysis:** The melting temperature ( $T_m$ ), the temperature at which 50% of the protein is unfolded, is determined from the resulting fluorescence curve. A significant increase in  $T_m$  in the presence of **LP99** indicates binding.

## Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics of fluorescently labeled molecules within a cell. In the context of **LP99**, it is used to assess the ability of the inhibitor to displace GFP-tagged BRD9 from chromatin.

General Protocol:

- **Cell Preparation:** U2OS cells are transiently transfected with a plasmid encoding a GFP-tagged BRD9 construct.
- **Compound Treatment:** The transfected cells are treated with various concentrations of **LP99** or a vehicle control.
- **Photobleaching:** A specific region of interest (ROI) within the nucleus of a cell is photobleached using a high-intensity laser, extinguishing the GFP fluorescence in that area.
- **Fluorescence Recovery Monitoring:** The recovery of fluorescence in the photobleached ROI is monitored over time using a lower-intensity laser. The rate of fluorescence recovery is dependent on the mobility of the GFP-BRD9 molecules.
- **Data Analysis:** The fluorescence recovery curves are analyzed to determine the mobile fraction and the half-time of recovery ( $t_{1/2}$ ). A faster recovery in the presence of **LP99** indicates that GFP-BRD9 is less tightly bound to the immobile chromatin and is more freely diffusing.

## Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures protein-protein interactions in living cells. For **LP99**, a NanoBRET assay is used to quantify the engagement of the inhibitor with BRD7 or

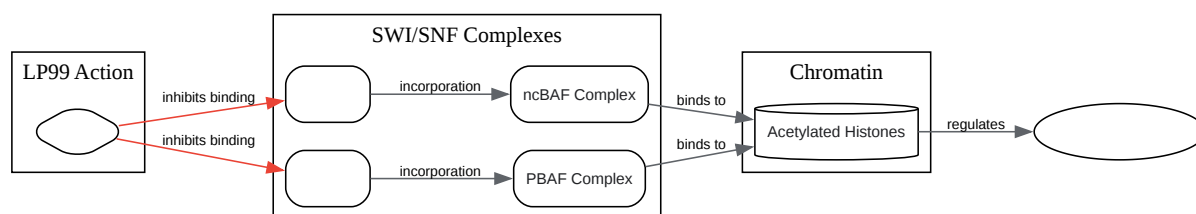
BRD9 in the cellular environment.

#### General Protocol:

- **Cell Preparation:** HEK293 cells are co-transfected with plasmids encoding a NanoLuc luciferase-tagged BRD7 or BRD9 and a HaloTag-tagged histone H3.3 or H4.
- **Compound Treatment:** The transfected cells are treated with a range of concentrations of **LP99**.
- **BRET Measurement:** A NanoBRET substrate and a fluorescent HaloTag ligand are added to the cells. If the NanoLuc-BRD protein and the HaloTag-histone are in close proximity (i.e., interacting), energy is transferred from the luciferase to the fluorescent ligand, resulting in a BRET signal.
- **Data Analysis:** The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The inhibition of the BRET signal by **LP99** is measured, and the data are used to determine the IC50 value, which represents the concentration of **LP99** required to inhibit the BRD-histone interaction by 50%.

## Visualizations

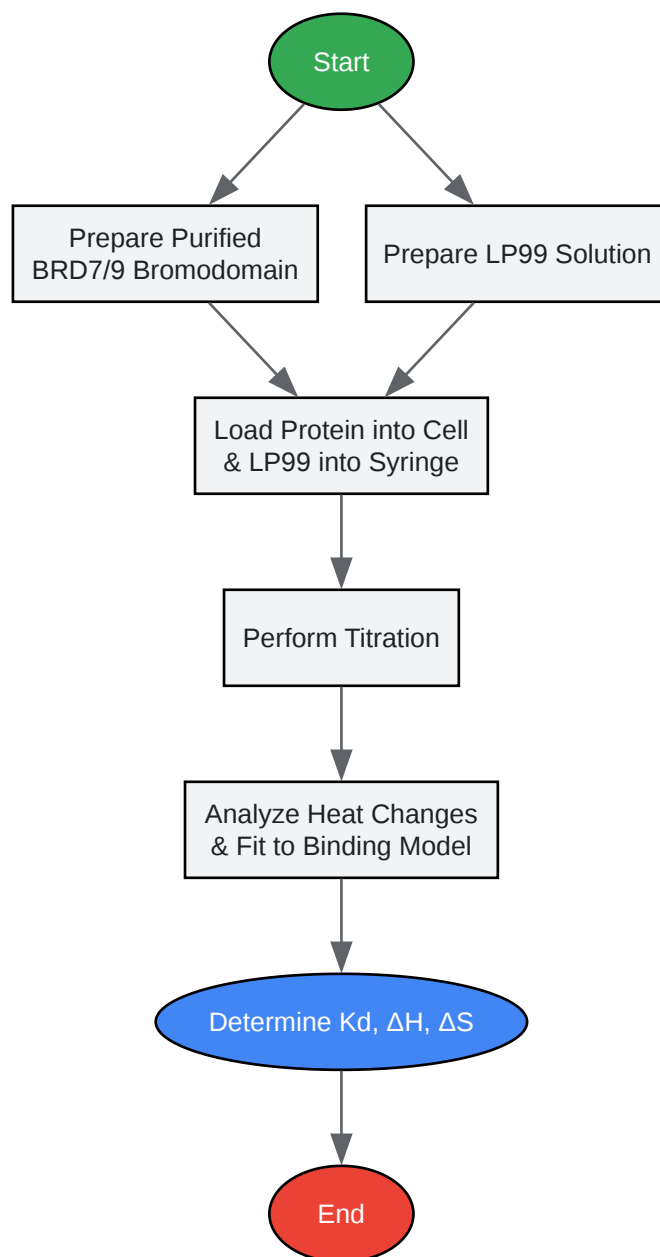
### Signaling Pathway



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Caption: BRD7/9 in SWI/SNF complexes and **LP99** inhibition.

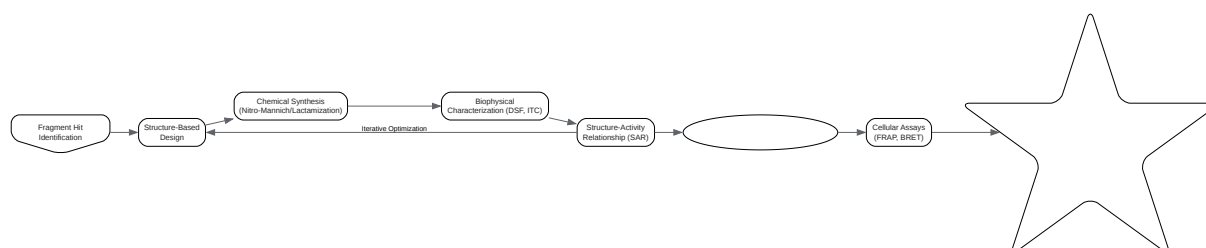
## Experimental Workflow: ITC



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Caption: Workflow for Isothermal Titration Calorimetry (ITC).

## Logical Relationship: LP99 Development



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Caption: Logical workflow for the development of **LP99**.

## Conclusion

**LP99** stands as a landmark achievement in the field of epigenetics, providing the first selective tool to probe the functions of the BRD7 and BRD9 bromodomains. Its well-characterized potency, selectivity, and cellular activity make it an essential reagent for researchers investigating the roles of the ncBAF and PBAF complexes in health and disease. This technical guide consolidates the key information on **LP99** to facilitate its use in the laboratory and to serve as a foundation for the development of next-generation BRD7/9 inhibitors with therapeutic potential.

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